molecular formula C10H6N2 B3350921 2,7-Diazabiphenylene CAS No. 31857-42-8

2,7-Diazabiphenylene

Cat. No. B3350921
CAS RN: 31857-42-8
M. Wt: 154.17 g/mol
InChI Key: XSEAJJVPPADKGN-UHFFFAOYSA-N
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Description

2,7-Diazabiphenylene is a promising azaaromatic scaffold with a unique structural geometry and supramolecular properties . Its core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N,N′-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties .


Synthesis Analysis

The main synthetic approaches to 2,7-diazapyrene and its functional derivatives employ various strategies under different reaction conditions . For instance, 2,7-diazabiphenylene can be synthesized by thermal extrusion of nitrogen from 2,7,9,10-tetra-azaphenanthrene .


Molecular Structure Analysis

The molecular formula of 2,7-Diazabiphenylene is C10H6N2 . It has a unique structural geometry and supramolecular properties .


Chemical Reactions Analysis

Complexation of 1,3,6,8-tetra (2-hydroxyphenyl)-2,7-diazapyrene with boron precursors provided the tetracoordinate diazapyrene boron complexes as separable anti- and syn-isomers . The structural difference of these isomers induces unique properties .

Future Directions

The opportunities of applications of 2,7-diazapyrenes, including their remarkable photophysical and supramolecular properties, DNA-bindings, in sensors, molecular electronics, supramolecular systems, and related areas are highlighted . This suggests potential future directions in these areas.

properties

IUPAC Name

4,11-diazatricyclo[6.4.0.02,7]dodeca-1,3,5,7,9,11-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-3-11-5-9-7(1)8-2-4-12-6-10(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEAJJVPPADKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C3C=NC=CC3=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185721
Record name Cyclobuta(1,2-c:4,3-c')dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazabiphenylene

CAS RN

31857-42-8
Record name Cyclobuta[1,2-c:4,3-c′]dipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31857-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobuta(1,2-c:4,3-c')dipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobuta(1,2-c:4,3-c')dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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